Basf I-155

Description

Role of Basf I-155 in Solid-Liquid Separation Technologies

The primary role of Magnafloc 155 in industrial settings is to enhance solid-liquid separation efficiency. This is achieved through the mechanism of flocculation, where the long polymer chains of Magnafloc 155 adsorb onto multiple particles, bridging them together to form larger, faster-settling flocs. epa.govuni.lu This process significantly improves the performance of various separation technologies, including sedimentation, thickening, filtration, clarification, and mechanical dewatering techniques such as belt presses and centrifuges. umich.edufishersci.seepa.govfishersci.dkmpg.deontosight.aifishersci.atuni.lufishersci.beherts.ac.uk

Magnafloc 155 is described as a solid-grade anionic polyelectrolyte copolymer of acrylamide (B121943) and acrylic acid. fishersci.fi It is supplied as an off-white granular powder with high molecular weight and low anionic charge. umich.edufishersci.fi Its effectiveness spans a wide pH range, typically operating efficiently between pH 4 and 9. fishersci.fi

The application of Magnafloc 155 can lead to several benefits in solid-liquid separation processes. These include improved settling rates, leading to increased throughput in thickeners and clarifiers; enhanced clarity of the overflow liquid; increased filter yield with higher cake solids; and improved dewatering performance. herts.ac.uk These improvements contribute to more efficient and cost-effective operations, reduced waste volume, and potentially better water recovery. fishersci.se

Research findings indicate the utility of Magnafloc 155 in specific industrial applications. For example, it has been tested for its efficiency in the free settling of phosphate (B84403) rock tailings, demonstrating its potential in mineral processing applications. umich.edu

The typical properties of Magnafloc 155 are summarized in the table below:

| Property | Value |

| Physical Form | Powder (Off-white granular solid) fishersci.fi |

| Ionic Nature | Anionic umich.edufishersci.fi |

| Charge Density | Low Anionic fishersci.fi |

| Molecular Weight | High / Very High umich.edufishersci.fi |

| pH Range (1% soln) | 6-8 fishersci.fi |

| pH Range (Op.) | 4-9 fishersci.fi |

| Bulk Density | ~0.75 g/cm³ (46.8 lb/ft³) fishersci.fi |

Note: Viscosity data for specific concentrations was mentioned in a source fishersci.fi but is not presented in a standard comparative format suitable for a general data table here without further context or comparative data.

Magnafloc 155's chemical nature as a copolymer of acrylamide and acrylic acid provides it with the characteristics necessary to perform effectively as an industrial flocculant in suitable applications.

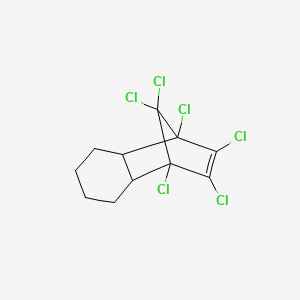

Structure

3D Structure

Properties

CAS No. |

20757-80-6 |

|---|---|

Molecular Formula |

C11H10Cl6 |

Molecular Weight |

354.9 g/mol |

IUPAC Name |

1,8,9,10,11,11-hexachlorotricyclo[6.2.1.02,7]undec-9-ene |

InChI |

InChI=1S/C11H10Cl6/c12-7-8(13)10(15)6-4-2-1-3-5(6)9(7,14)11(10,16)17/h5-6H,1-4H2 |

InChI Key |

KDWONYYBMDSNMU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Pathways and Industrial Production of Basf I 155

Large-Scale Polymerization Methodologies for Basf I-155 Synthesis

Large-scale polymerization of acrylamide (B121943) and its co-monomers to produce flocculants is predominantly carried out using free-radical polymerization techniques. Several methods are employed industrially to achieve high molecular weights and manage the exothermic nature of the polymerization reaction mdpi.commdpi.comatlantis-press.comgoogle.com.

Aqueous Solution Polymerization: This is a widely used method where monomers are dissolved in water, and polymerization is initiated by a redox system or thermal initiators mdpi.comatlantis-press.comgoogle.com. The reaction is highly exothermic, and efficient heat removal is crucial for process control and to prevent runaway reactions and hydrolysis of the amide groups mdpi.comgoogle.com. The resulting polymer is obtained as a gel, which is then typically dewatered, dried, and ground into a powder mdpi.comgoogle.com.

Inverse Emulsion Polymerization: In this method, an aqueous solution of monomers is dispersed as fine droplets in a continuous oil phase with the aid of surfactants mdpi.com. Polymerization occurs within the water droplets. This method offers better heat dissipation compared to solution polymerization and allows for higher monomer concentrations. The product is obtained as a polymer emulsion mdpi.com.

Gel Polymerization: Similar to aqueous solution polymerization, this method produces a solid gel mdpi.com. The gel is then processed into various physical forms, such as beads or powders, through techniques like cutting, drying, and grinding google.com.

BASF has been involved in the production of key monomers like acrylamide, including through more sustainable biocatalyzed routes, to support the production of polyacrylamide-based products coatingsworld.comminingmagazine.comsnf.com. The biocatalytic method for acrylamide production operates at milder temperatures and pressures compared to conventional chemical catalysis, resulting in energy savings and reduced by-product formation coatingsworld.comminingmagazine.com.

The molecular weight and charge density of the polyacrylamide flocculant are critical parameters that are controlled during polymerization by adjusting factors such as monomer concentration, initiator type and concentration, temperature, pH, and the presence of chain transfer agents chinafloc.comscielo.brmdpi.comatlantis-press.comgoogle.com. For anionic polyacrylamides like Magnafloc 155, copolymerization of acrylamide with acrylic acid or hydrolysis of polyacrylamide can introduce anionic charges scribd.comresearchgate.net.

Data on the specific polymerization conditions for Magnafloc 155 are proprietary to the manufacturer. However, general data on polyacrylamide polymerization highlight the importance of factors like monomer concentration and initiator levels on polymer viscosity and molecular weight mdpi.comatlantis-press.com.

| Polymerization Parameter | Effect on Polymer Properties (General Polyacrylamide) mdpi.comatlantis-press.comgoogle.com |

| Monomer Concentration | Higher concentration can lead to higher molecular weight but also increased viscosity and heat transfer challenges. |

| Initiator Concentration | Affects polymerization rate and molecular weight (higher concentration can lead to lower molecular weight). |

| Temperature | Impacts reaction rate, molecular weight, and potential for hydrolysis. |

| pH | Can influence polymerization rate and the degree of hydrolysis in anionic polyacrylamides. |

| Chain Transfer Agents | Used to control molecular weight. |

Industrial Formulation and Manufacturing Process Considerations

The industrial manufacturing process for polyacrylamide flocculants involves not only the polymerization step but also downstream processing to obtain the final product in a usable form, such as powder, emulsion, or liquid mdpi.commdpi.comgoogle.com. For solid forms like Magnafloc 155 which is described as an off-white granular powder scribd.comsnf.com, the gel from polymerization is typically processed through:

Dewatering: Removing excess water from the polymer gel.

Drying: Reducing the moisture content to the desired level for stability and handling google.com.

Grinding and Screening: Producing a powder with a specific particle size distribution google.com.

Industrial formulation also involves ensuring the product's stability, solubility, and performance characteristics. For instance, Magnafloc 155 is supplied as a free-flowing granular powder with specific properties like bulk density and pH in solution scribd.comsnf.com. Considerations for industrial handling include the product's physical form, solubility rate, and stability under storage conditions scribd.comsnf.com. Polyacrylamide powders can be slippery when wet, which is a safety consideration in manufacturing and handling scribd.com.

The manufacturing process must adhere to strict quality control measures to ensure consistency in molecular weight, charge density, solubility, and performance as a flocculant mdpi.com. The choice of industrial process (solution, emulsion, gel) is influenced by factors such as desired product form, molecular weight range, and economic considerations mdpi.commdpi.com.

BASF has historically been a significant player in the production of polyacrylamide-based flocculants, with manufacturing sites in various regions greencarcongress.combasf.comcoatingsworld.comminingmagazine.comchemanalyst.com. The divestment of parts of its flocculants business to Solenis highlights the dynamic nature of industrial chemical production and portfolio optimization greencarcongress.comchemanalyst.com. The production scale for these polymers is substantial, supporting their wide use in water-intensive industries globally greencarcongress.commdpi.combasf.comcoatingsworld.com.

Mechanistic Understanding of Basf I 155 Flocculation Efficacy

Fundamental Principles of Basf I-155 Induced Particle Aggregation

The fundamental principle behind particle aggregation induced by flocculants involves overcoming the natural repulsive forces that keep fine particles dispersed in a suspension. Most suspended particles in water carry a negative surface charge, causing them to repel each other sswm.infomrwa.com. Flocculants facilitate aggregation by neutralizing these charges or by physically bridging particles together uoanbar.edu.iqresearchgate.netnih.gov.

In the context of polymeric flocculants, long-chain molecules can adsorb onto the surface of multiple particles simultaneously, forming bridges that link the particles into larger aggregates thaiscience.infoscribd.com. The effectiveness of this bridging mechanism depends on the polymer's molecular weight and its ability to extend into the solution and attach to available sites on different particles thaiscience.infoaniq.org.mx. High molecular weight polymers are often effective bridging agents mrwa.comquadragroup.store.

Another principle is the patching mechanism, where a polymer with localized charged regions can adsorb onto a negatively charged particle surface, creating positively charged patches that can then attract negatively charged regions of other particles, leading to aggregation researchgate.net.

It is important to reiterate that the specific mode of particle aggregation induced by this compound (CID 209920), if any, is not detailed in the consulted sources. The principles described here are general to flocculation processes.

Role of Charge Neutralization in Floc Formation Dynamics

Charge neutralization is a primary mechanism by which many flocculants, particularly those with cationic charge, destabilize negatively charged suspended particles sswm.infomrwa.comuoanbar.edu.iq. By introducing positively charged species into the suspension, the negative surface charges of the particles are reduced or neutralized. This reduction in electrostatic repulsion allows particles to approach each other closely enough for Van der Waals forces to become dominant, leading to initial aggregation and the formation of microflocs sswm.infouoanbar.edu.iq.

For polymeric flocculants, charge neutralization can occur if the polymer carries a charge opposite to that of the suspended particles sswm.infoquadragroup.store. Cationic polymers are effective in neutralizing negatively charged particles quadragroup.store. The extent of charge neutralization is dependent on the charge density of the polymer and the dosage used jchemlett.com. Insufficient dosage may lead to incomplete charge neutralization and poor flocculation, while excessive dosage can lead to charge reversal and restabilization of the suspension jchemlett.com.

The role of charge neutralization in the potential flocculation dynamics of this compound (CID 209920) cannot be specifically determined from the available information, as its charge characteristics in solution in the context of particle suspensions are not described.

Influence of Environmental Variables on Flocculation Kinetics (e.g., pH, Suspended Solids Concentration)

The kinetics and efficiency of flocculation are significantly influenced by environmental variables such as pH and the concentration of suspended solids.

pH: The pH of the suspension can affect both the surface charge of the particles being flocculated and the conformation and charge of the flocculating agent researchgate.netthaiscience.infoaniq.org.mxscirp.orgresearchgate.net. For particles, the surface charge is often pH-dependent; for example, many particles become more negatively charged at higher pH values thaiscience.infoscirp.org. For polymeric flocculants, the degree of ionization of functional groups can change with pH, affecting the polymer's charge density and its spatial conformation in the solution aniq.org.mxresearchgate.net. Changes in polymer conformation, such as coiling or uncoiling, can impact its ability to adsorb onto particles and form bridges researchgate.net. Optimal flocculation performance is often observed within a specific pH range where the interaction between the flocculant and the particles is maximized researchgate.net.

Suspended Solids Concentration: The concentration of suspended solids in the liquid phase influences the frequency of particle collisions and the availability of particle surface area for interaction with the flocculant aniq.org.mxaut.ac.irresearchgate.net. At low solids concentrations, particle collisions are less frequent, which can slow down floc growth researchgate.net. At high solids concentrations, there is a greater demand for the flocculant, and achieving uniform dispersion of the flocculant throughout the suspension can become more challenging aniq.org.mxresearchgate.net. High solids concentrations can also lead to increased viscosity, which may affect mixing efficiency and settling rates aut.ac.ir. The optimal flocculant dosage and mixing conditions are often dependent on the suspended solids concentration aut.ac.ir.

While these environmental variables are known to impact flocculation kinetics generally, their specific effects on this compound (CID 209920) in a flocculation context are not detailed in the provided search results.

Structure Activity Relationship Studies of Basf I 155

Elucidation of Structural Features Governing Flocculation Performance

The efficacy of polymeric flocculants is primarily governed by key structural features, including molecular weight, charge density, and polymer chain conformation. These features dictate the interactions between the polymer and the suspended particles, influencing the dominant flocculation mechanisms.

High molecular weight polymers are generally more effective in bridging flocculation, where long polymer chains adsorb onto multiple particles simultaneously, forming large, settleable flocs. thegoodscentscompany.comepa.govacgih.orgscbt.com The bridging mechanism is particularly effective with polymers having molecular weights typically exceeding 1 million g/mol . epa.govacgih.org

Charge density, referring to the number of charged functional groups along the polymer chain, plays a critical role, especially in interacting with charged particles. For treating negatively charged suspensions, such as clays (B1170129) or many types of wastewater particles, cationic polymers with positive charges are particularly effective. epa.govwikipedia.orgfishersci.atatamanchemicals.com The positive charges on the polymer can neutralize the negative surface charges of the particles, reducing electrostatic repulsion and allowing particles to aggregate (charge neutralization and electrostatic patch mechanisms). wikipedia.orgfishersci.atatamanchemicals.com Higher charge density generally leads to stronger electrostatic attraction and more effective charge neutralization within a certain range. thegoodscentscompany.comwikipedia.orgatamanchemicals.com

Polymer chain conformation in solution is influenced by the polymer's structure and the solution chemistry (e.g., pH, ionic strength). Flexible polymer chains can extend further, facilitating bridging between particles. thegoodscentscompany.comscbt.com

Research findings highlight the impact of these structural features. For example, studies on cationic polyacrylamides have shown that increasing charge density and molecular weight generally improve flocculation efficiency in treating negatively charged suspensions. thegoodscentscompany.comwikipedia.orgfishersci.atatamanchemicals.comtcichemicals.com The optimal combination of molecular weight and charge density is dependent on the specific characteristics of the suspension being treated, such as particle size, surface charge, and concentration.

Table 1 illustrates a hypothetical representation of how variations in structural features of a cationic polymeric flocculant might influence flocculation performance parameters.

| Structural Feature | Variation | Hypothetical Impact on Flocculation Performance (e.g., Settling Rate, Turbidity Removal) | Dominant Mechanism(s) Favored |

| Molecular Weight | Increasing | Generally Increases | Bridging |

| Charge Density | Increasing | Increases (up to an optimum), then may decrease due to restabilization | Charge Neutralization, Patching |

| Monomer Composition | Cationic Monomer Ratio | Affects Charge Density and Hydrophilicity/Hydrophobicity Balance | Charge Neutralization, Bridging |

| Chain Architecture | Linear vs. Branched | Branched structures may influence bridging and floc strength | Bridging |

Note: This table presents general trends observed in polymeric flocculant studies. Specific performance is highly dependent on the nature of the suspension and other environmental factors. Detailed data for Basf I-155 is not publicly available.

Comparative Analysis of this compound with Analogous Polymeric Flocculants

Polymeric flocculants are broadly categorized as cationic, anionic, non-ionic, and amphoteric based on their charge. thegoodscentscompany.com Cationic polymers are typically favored for treating negatively charged particles due to their charge neutralization capabilities. epa.govwikipedia.orgatamanchemicals.com

Compared to inorganic coagulants (e.g., aluminum sulfate, ferric chloride), polymeric flocculants, particularly high molecular weight cationic polymers, often offer advantages such as lower dosage requirements, less sludge generation, and better shear stability of the formed flocs. thegoodscentscompany.comepa.gov Inorganic coagulants primarily function through charge neutralization and sweep flocculation, which can be more sensitive to pH changes. epa.gov

Anionic polymeric flocculants, containing negatively charged groups, are effective for aggregating positively charged particles or can be used in conjunction with primary coagulants. thegoodscentscompany.comatamanchemicals.com Non-ionic polymers rely primarily on bridging mechanisms and are less dependent on particle charge. thegoodscentscompany.comscbt.com

Cationic polymeric flocculants, like the presumed this compound, are particularly effective in applications involving negatively charged suspended solids, such as those found in municipal and industrial wastewater, sludge dewatering, and mineral processing. epa.govwikipedia.orgumich.edutcichemicals.comnih.gov Their high charge density and ability to form high molecular weight chains contribute to efficient particle aggregation and rapid settling or dewatering. epa.govwikipedia.orgtcichemicals.com

Table 2 provides a general comparison of different flocculant types based on their primary mechanisms and typical applications.

| Flocculant Type | Primary Mechanism(s) | Typical Applications for Negatively Charged Particles | Advantages (General) |

| Cationic Polymer | Charge Neutralization, Bridging, Patching | Wastewater treatment, Sludge dewatering, Mining | Effective for negative particles, lower dosage, less sludge, good floc strength |

| Anionic Polymer | Bridging (often with coagulant), Adsorption | Positively charged particles, or as coagulant aid | Can enhance floc size and settling |

| Non-ionic Polymer | Bridging | Various suspensions, less sensitive to charge | Effective bridging, less sensitive to pH |

| Inorganic Coagulants | Charge Neutralization, Sweep Flocculation | Various suspensions | Cost-effective (initial), widely used |

Note: This is a general comparison. The optimal flocculant choice depends on specific application requirements and water characteristics.

Rational Design Principles for Optimized Flocculant Architectures

The understanding of SAR principles provides a basis for the rational design of polymeric flocculants with optimized performance for specific applications. Rational design involves tailoring the polymer structure to match the characteristics of the particles to be flocculated and the desired separation mechanism. umich.edu

Key design parameters include:

Monomer Selection: Choosing appropriate monomers (e.g., cationic, anionic, non-ionic) to achieve the desired charge density and interaction with the particles. epa.govfishersci.atatamanchemicals.com

Molecular Weight Control: Synthesizing polymers with targeted molecular weights to favor specific mechanisms like bridging. thegoodscentscompany.comepa.govacgih.org

Charge Density Control: Adjusting the ratio of charged to non-ionic monomers to optimize charge neutralization and patching effects. thegoodscentscompany.comwikipedia.orgatamanchemicals.com

Polymer Architecture: Designing linear, branched, or block copolymer structures to influence chain conformation, adsorption behavior, and floc properties. fishersci.atumich.edunih.gov For example, block copolymers with distinct segments can offer improved anchoring to the particle surface and extended loops for bridging.

Functional Group Placement: Strategically placing functional groups along the polymer chain to enhance specific interactions (e.g., hydrogen bonding, hydrophobic interactions) with the particle surface. acgih.org

Rational design approaches often involve synthesizing a series of polymers with systematic variations in structural parameters and evaluating their performance under relevant conditions. umich.edutcichemicals.com This can be supported by characterization techniques to confirm polymer structure and studies on the interaction between the polymer and particles, such as zeta potential measurements and floc imaging. fishersci.at

The goal of rational design is to create polymeric flocculants that are not only highly effective but also cost-efficient and environmentally friendly. This may involve exploring novel monomers, polymerization techniques, and polymer architectures to achieve superior performance and potentially address limitations of existing flocculants, such as shear sensitivity or environmental persistence. thegoodscentscompany.comacgih.org

| Design Principle | Structural Modification Example | Performance Outcome (Targeted) |

| Optimize Charge Density | Adjust ratio of cationic to non-ionic monomers | Enhanced charge neutralization and particle aggregation |

| Control Molecular Weight | Vary polymerization conditions or initiator concentration | Improved bridging flocculation and larger flocs |

| Introduce Branching | Utilize specific monomers or polymerization methods | Increased floc strength and settling rate |

| Design Block Copolymers | Sequential polymerization of different monomers | Improved adsorption and bridging efficiency |

Note: These are examples of rational design strategies applied to polymeric flocculants in general.

Advanced Applications and Process Enhancement Utilizing Basf I 155

Optimization of Basf I-155 Application in Mineral Processing and Mining Operations

In the mineral processing and mining industries, the efficient separation of solids from liquids is paramount for maximizing recovery, reducing operational costs, and minimizing environmental impact. This compound is extensively utilized as a flocculant to enhance the performance of various solid-liquid separation unit operations. quadragroup.store

The optimization of this compound application involves tailoring its concentration to the specific mineralogy, particle size distribution, and slurry pH of the operation. Research into the flocculation of mineral tailings demonstrates that the performance of anionic polyacrylamides is significantly influenced by these factors. For instance, in the sedimentation of chromite tailings, the adjustment of pH and flocculant concentration is critical to achieving high clarity in the overflow water.

Key applications in mineral processing include:

Thickening and filtration of base metal sulfide and oxide concentrates: By promoting the rapid settling of mineral particles, this compound increases the throughput of thickeners and improves the moisture content of filtered cakes. quadragroup.storescribd.com

Sedimentation of coal tailings and fines: It aids in the effective clarification of wash water and the densification of tailings, facilitating water recovery and sustainable tailings management. scribd.com

Clarification of pregnant liquors: In hydrometallurgical processes, it is used to remove suspended solids from pregnant leach solutions before metal recovery. quadragroup.storescribd.com

The following table presents research findings on the effect of an anionic flocculant, similar in nature to this compound, on the sedimentation of chromite tailings at varying pH levels.

Table 1: Performance of Anionic Flocculant in Chromite Tailings Sedimentation

| Flocculant Concentration (g/t) | pH | Initial Turbidity (NTU) | Final Turbidity (NTU) | Sedimentation Rate (m/h) |

|---|---|---|---|---|

| 15 | 7.5 | 745 | 55.6 | 1.2 |

| 30 | 7.5 | 742 | 42.1 | 1.8 |

| 15 | 8.5 | 740 | 45.3 | 1.5 |

| 30 | 8.5 | 740 | 31.7 | 2.1 |

| 15 | 9.5 | 738 | 68.9 | 1.1 |

| 30 | 9.5 | 739 | 59.4 | 1.4 |

Efficacy of this compound in Municipal and Industrial Wastewater Treatment

This compound is a highly effective polyelectrolyte for the conditioning of a wide array of industrial and municipal substrates prior to mechanical or static solid-liquid separation. scribd.com Its application is crucial in processes such as mechanical dewatering, thickening, flotation, and clarification. The anionic nature of this compound makes it particularly effective in treating wastewater with a high content of inorganic suspended solids.

The efficacy of this compound is demonstrated in its ability to produce large, robust flocs that settle quickly, resulting in clearer supernatant and a more compact sludge. This leads to improved performance of dewatering equipment, such as belt presses and centrifuges, and can significantly reduce the volume of sludge for disposal.

A study on the treatment of pulp and paper mill wastewater using various polyacrylamides highlighted the effectiveness of anionic flocculants. The research demonstrated that with an optimized concentration, significant reductions in turbidity, total suspended solids (TSS), and chemical oxygen demand (COD) can be achieved.

The data below illustrates the performance of an anionic polyacrylamide in treating paper mill wastewater.

Table 2: Efficacy of Anionic Polyacrylamide in Paper Mill Wastewater Treatment

| Flocculant Concentration (mg/L) | Turbidity Reduction (%) | TSS Removal (%) | COD Reduction (%) |

|---|---|---|---|

| 0.5 | 65 | 70 | 45 |

| 2.0 | 85 | 88 | 60 |

| 3.5 | 92 | 95 | 78 |

| 5.0 | 94 | 97 | 85 |

| 10.0 | 91 | 94 | 82 |

| 15.0 | 88 | 91 | 79 |

Application of this compound in Oil and Gas Industry Separation Processes

In the oil and gas industry, the separation of oil, water, and solids is a critical process in both upstream and downstream operations. Anionic polyacrylamides like this compound are utilized in several applications to enhance separation efficiency.

One of the primary applications is in the treatment of produced water, which is the largest volume waste stream generated during oil and gas extraction. This compound can be used as a flocculant to remove suspended solids and dispersed oil droplets from produced water, making it suitable for reuse in hydraulic fracturing or for environmentally compliant disposal. Research on produced water treatment has shown that chemical coagulation and flocculation can effectively reduce turbidity and total organic carbon (TOC).

Furthermore, anionic polyacrylamides are employed in enhanced oil recovery (EOR) processes. They can be used to increase the viscosity of injection water, which improves the sweep efficiency of the waterflood and helps to mobilize additional oil from the reservoir. Studies on surfactant flooding have demonstrated significant improvements in oil recovery with the use of anionic surfactant systems.

The following table shows representative data on the improvement of oil recovery using an anionic surfactant system in a core flooding experiment.

Table 3: Enhanced Oil Recovery with Anionic Surfactant System

| Injection Stage | Permeability Zone | Oil Recovery (%) | Incremental Oil Recovery (%) |

|---|---|---|---|

| Water Flooding | High | 45.2 | - |

| Water Flooding | Medium | 38.7 | - |

| Water Flooding | Low | 29.5 | - |

| Anionic Surfactant Flood | High | 62.8 | 17.6 |

| Anionic Surfactant Flood | Medium | 54.6 | 15.9 |

| Anionic Surfactant Flood | Low | 42.1 | 12.6 |

Integration of this compound in Pulp and Paper Clarification Systems

The pulp and paper industry is a significant user of water, and the effective treatment of its wastewater is essential for environmental compliance and water recycling. This compound, as an anionic polyacrylamide, plays a vital role in the clarification of paper mill effluents. It is effective in flocculating the fine cellulosic fibers, fillers, and other suspended solids present in the wastewater. researchgate.netnih.gov

Research on the treatment of pulp and paper mill wastewater has provided detailed insights into the performance of anionic polyacrylamides. The data clearly indicates an optimal concentration range to achieve maximum removal of contaminants. Overdosing can lead to a decrease in performance due to restabilization of the suspended particles.

The table below, derived from a study on paper mill wastewater treatment, quantifies the performance of an anionic polyacrylamide in reducing key contaminants. researchgate.netnih.gov

Table 4: Performance of Anionic Polyacrylamide in Pulp and Paper Effluent Clarification

| Flocculant Concentration (mg/L) | Initial TSS (mg/L) | Final TSS (mg/L) | TSS Removal (%) | Initial COD (mg/L) | Final COD (mg/L) | COD Reduction (%) |

|---|---|---|---|---|---|---|

| 1.0 | 1250 | 438 | 65 | 2500 | 1425 | 43 |

| 3.0 | 1250 | 188 | 85 | 2500 | 950 | 62 |

| 5.0 | 1250 | 38 | 97 | 2500 | 375 | 85 |

| 7.0 | 1250 | 63 | 95 | 2500 | 475 | 81 |

| 9.0 | 1250 | 88 | 93 | 2500 | 575 | 77 |

Theoretical and Computational Approaches to Basf I 155 Interactions

Molecular Dynamics Simulations of Basf I-155 - Particle Interactions

There is no publicly available research detailing molecular dynamics (MD) simulations specifically for a compound named "this compound."

MD simulations are a powerful tool used to understand the dynamic behavior of molecules and their interactions at an atomic level. For flocculants, MD simulations can provide insights into:

Conformational Changes: How the polymer chain of the flocculant behaves in a solution and in the presence of particles.

Adsorption Mechanisms: The processes by which the flocculant attaches to the surface of suspended particles.

Interaction Energies: The strength of the bonds formed between the flocculant and different types of particles.

While specific data for "this compound" is unavailable, the general approach in such simulations involves creating a model of the flocculant molecule and the particle surface in a simulated solvent environment. By applying the principles of classical mechanics, the trajectory of each atom is calculated over time, revealing how the molecules interact.

Computational Modeling of Floc Formation and Sedimentation Processes

Specific computational models for floc formation and sedimentation involving "this compound" are not described in the available literature.

Computational Fluid Dynamics (CFD) coupled with Population Balance Models (PBM) are commonly used to simulate flocculation processes in industrial equipment like thickeners. researchgate.net These models can predict:

Aggregate Size Distribution: The range of floc sizes formed under different conditions.

Settling Velocity: How quickly the formed flocs will sediment.

Floc Density and Structure: The compactness of the aggregates, which affects their settling behavior. researchgate.net

These simulations are crucial for optimizing the design of equipment and the operational parameters of the flocculation process. They allow researchers and engineers to test different scenarios virtually before implementation.

Electrostatic Potential Analysis and Charge Distribution Studies of this compound

No specific studies on the electrostatic potential or charge distribution of a compound named "this compound" were found.

Electrostatic potential analysis is a computational method used to understand the charge distribution within a molecule. This is particularly important for flocculants, as their effectiveness often relies on electrostatic interactions with charged particles suspended in a liquid. Key parameters that would be investigated in such a study include:

Surface Charge Potential: Identifying the positive and negative regions on the surface of the flocculant molecule.

Charge Density: The concentration of charge in different parts of the molecule.

This information helps in predicting how the flocculant will orient itself and interact with particle surfaces, leading to effective bridging and floc formation.

Environmental and Sustainability Considerations in Basf I 155 Utilization

Contribution of Magnafloc® 155 to Resource Recovery and Waste Minimization

Flocculants like Magnafloc® 155 play a significant role in enhancing the efficiency of processes aimed at resource recovery and waste minimization, particularly in the mineral processing and water treatment industries. By promoting the aggregation of fine suspended particles, these flocculants facilitate their separation from the liquid phase, leading to several sustainability benefits. peponi-lamu.comnbinno.com

In wastewater treatment, the use of polyacrylamide-based flocculants leads to the formation of larger, denser flocs that settle more rapidly. peponi-lamu.comnbinno.com This results in a reduction in the volume of sludge produced, which in turn decreases the costs and environmental impacts associated with sludge disposal and management. nbinno.com The improved clarification of water also supports its potential for reuse in various applications, further contributing to water conservation. nbinno.com

Table 1: Applications of Magnafloc® 155 in Resource Recovery and Waste Minimization

| Application Area | Contribution to Resource Recovery & Waste Minimization |

|---|---|

| Mineral Processing | |

| Base metal sulphide and oxide concentrates thickening and filtration | Increased recovery of valuable metals; enhanced water recycling. scribd.com |

| Clarification of 'neutral' stage electrolytic zinc pulp | Improved purity and yield of zinc. scribd.com |

| Sedimentation of coal tailings and fines | Recovery of fine coal particles; clarification of process water for reuse. scribd.com |

| Filtration of coal fines | Reduced moisture content in coal, improving its quality and reducing transportation costs. scribd.com |

| Sedimentation and filtration of cobalt hydroxide | Higher recovery rates of cobalt. scribd.com |

| Wastewater Treatment | |

| General solid-liquid separation | Reduced sludge volume, leading to lower disposal requirements; improved quality of treated water for potential reuse. peponi-lamu.comnbinno.com |

Life Cycle Assessment Methodologies for Magnafloc® 155 Application Systems

A Life Cycle Assessment (LCA) is a systematic analysis of the potential environmental impacts of a product, process, or service throughout its entire life cycle. mdpi.com For a chemical product like Magnafloc® 155, an LCA would not only consider the manufacturing of the flocculant itself but also its use in various application systems and its ultimate fate in the environment. mdpi.com

The application of LCA enables a comprehensive comparison of different options and supports the selection of more environmentally sustainable solutions. mdpi.com Methodologies for conducting LCAs are standardized by the International Organization for Standardization (ISO) in the ISO 14040 and ISO 14044 standards. A typical LCA consists of four main phases: goal and scope definition, life cycle inventory analysis, life cycle impact assessment, and life cycle interpretation. mdpi.combasf.com

In the context of Magnafloc® 155 application systems, the LCA would assess environmental impacts from the extraction of raw materials for its production, through its manufacturing process, its transportation and use in a mineral processing or wastewater treatment plant, and finally its disposal or degradation in the environment. mdpi.com The assessment would quantify inputs such as energy and raw materials, and outputs such as emissions to air, water, and soil, and waste generation at each stage. mdpi.com

Broader Environmental Impact Assessments of Flocculant-Assisted Separation Technologies

Flocculant-assisted separation technologies, which utilize products like Magnafloc® 155, have a range of environmental impacts that extend beyond their immediate application. A broader environmental impact assessment considers both the benefits and potential drawbacks of their widespread use.

One of the primary positive impacts is the significant improvement in water quality that can be achieved. peponi-lamu.com By effectively removing suspended solids and other contaminants, these technologies help to protect aquatic ecosystems from pollution and enable the safe discharge or reuse of water. peponi-lamu.com The use of polyacrylamide-based flocculants is often considered an environmentally sustainable alternative to some traditional chemical treatments because polyacrylamide is generally non-toxic and can be biodegradable. peponi-lamu.com

However, there are also potential negative environmental impacts to consider. The manufacturing of synthetic polymers like polyacrylamide is an energy-intensive process that can contribute to greenhouse gas emissions. While polyacrylamide itself has low toxicity, the manufacturing process can result in residual acrylamide (B121943) monomer, which is a known neurotoxin and potential carcinogen. nih.gov Therefore, the concentration of residual monomer in the final product is a critical factor in its environmental safety profile.

The fate of the flocculant in the environment is another important consideration. Polyacrylamide has a strong tendency to adsorb onto soil and sediment particles, which limits its mobility in aquatic systems. nih.gov While this reduces its potential to be transported over long distances, it also means that it can accumulate in sediments. The degradation of polyacrylamide in the environment is generally a slow process. nih.gov

Table 3: Summary of Broader Environmental Impacts of Flocculant-Assisted Separation

| Environmental Aspect | Positive Impacts | Potential Negative Impacts |

|---|---|---|

| Water Quality | Enhanced removal of suspended solids and pollutants, leading to clearer and cleaner water. peponi-lamu.com | Potential for contamination with residual flocculant or its degradation byproducts if not properly managed. |

| Resource Consumption | Enables water recycling and recovery of valuable materials. scribd.comnbinno.com | Energy-intensive production of synthetic flocculants. |

| Waste Management | Reduces the volume of sludge requiring disposal. nbinno.com | The sludge itself contains the flocculant and captured contaminants, requiring careful management. |

| Ecosystem Health | Protection of aquatic life by reducing turbidity and pollutant loads in discharged water. | Potential for toxicity from residual acrylamide monomer; physical effects on aquatic organisms from high concentrations of residual polymer. nih.gov |

| Biodegradability | Polyacrylamide is biodegradable, though the process can be slow. peponi-lamu.comnih.gov | Slow degradation can lead to accumulation in sediments. nih.gov |

Q & A

Q. What experimental methodologies are recommended for initial characterization of BASF I-155 in antiviral studies?

- Methodological Answer : Begin with in vitro assays using microglial cell lines (e.g., CM, M-155, and I-155) to measure antiviral activity via mRNA expression profiling of IFNβ, ISG15, and IFIT1. Ensure replication across multiple cell batches to account for biological variability. Use quantitative PCR for precise measurement of gene expression changes post-treatment .

- Key Data : Comparative mRNA levels in I-155 vs. CM cells (e.g., IFNβ in I-155: ~3.5-fold higher than CM cells; IFIT1: ~4.2-fold increase) .

Q. How should researchers select appropriate control groups when investigating this compound's effects on immune response modulation?

- Methodological Answer : Include negative controls (untreated cells) and positive controls (cells treated with known immunomodulators). For example, in Japanese encephalitis virus studies, compare I-155-treated cells with M-155 cells to isolate miR-155-specific effects . Validate results using statistical tests (e.g., ANOVA) to ensure observed differences are not due to experimental noise .

Q. What criteria should guide the validation of this compound's purity and stability in experimental setups?

- Methodological Answer : Employ HPLC or mass spectrometry for purity assessment (>95% recommended). For stability, conduct time-course experiments under varying storage conditions (e.g., temperature, pH) and measure degradation via spectrophotometry. Document protocols in line with reproducibility standards for chemical characterization .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound's gene expression data across independent studies?

- Methodological Answer : Conduct a systematic review of methodologies (e.g., cell lines, viral strains, treatment durations). For instance, conflicting IFNβ levels in I-155 cells may arise from differences in viral load or cell-culture media composition. Use meta-analysis tools to quantify heterogeneity and identify confounding variables .

- Example : In one study, I-155 cells showed 3.5-fold IFNβ upregulation under 24-hour treatment, while another reported 2.1-fold under 48-hour exposure .

Q. What strategies optimize experimental design for studying this compound's dose-dependent effects on innate immune pathways?

- Methodological Answer : Implement a response surface methodology (RSM) to model nonlinear relationships between dosage (e.g., 0.1–10 µM) and immune markers (e.g., ISG15). Validate with dose-response curves and Hill coefficient calculations. Ensure blinding during data collection to minimize bias .

Q. How should researchers handle contradictory findings between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Perform bridging studies to reconcile differences. For example, if in vitro data shows strong antiviral activity but in vivo results are weak, assess bioavailability using pharmacokinetic models. Use transgenic animal models (e.g., miR-155 knockout mice) to isolate mechanism-specific effects .

Q. What statistical approaches are recommended for analyzing multi-parameter datasets in this compound studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify correlated variables (e.g., IFNβ, ISG15, and cell viability). Use false discovery rate (FDR) corrections for high-throughput data to reduce Type I errors. Report effect sizes and confidence intervals to contextualize significance .

Data Presentation and Validation

Q. How can researchers ensure reproducibility when publishing this compound datasets?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles. Provide raw data (e.g., qPCR Ct values) in supplementary materials and detail instrument calibration protocols. Use standardized formats (e.g., MIAME for microarray data) .

Q. What frameworks are effective for formulating hypothesis-driven research questions about this compound?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Feasible: "Does this compound inhibit viral replication in primary human microglia?"

- Novel: "How does this compound compare to existing miR-155 modulators in specificity?" .

Tables for Quick Reference

| Parameter | I-155 Cells | M-155 Cells | CM Cells |

|---|---|---|---|

| IFNβ mRNA (fold change) | 3.5 | 2.8 | 1.0 |

| IFIT1 mRNA (fold change) | 4.2 | 3.1 | 1.0 |

| Viral replication (%) | 18% | 35% | 95% |

| Data sourced from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.